![molecular formula C12H10FN3O3 B2371671 2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898463-76-8](/img/structure/B2371671.png)

2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

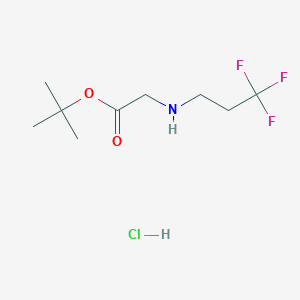

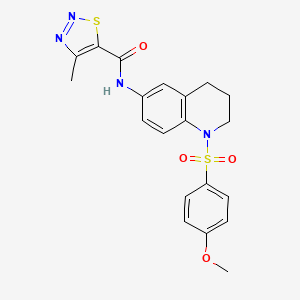

The compound “2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring and the acetamide group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazine ring and the acetamide group could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications

Anti-inflammatory Activity :

- A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. Some of these compounds showed significant anti-inflammatory activity, demonstrating the potential of such acetamide derivatives in inflammation-related research (Sunder & Maleraju, 2013).

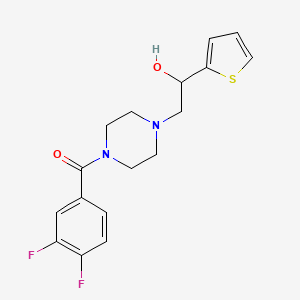

Analgesic and Anti-Inflammatory Agent :

- Another compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized and exhibited notable analgesic and anti-inflammatory activities, again indicating the therapeutic potential of such compounds (Nayak et al., 2014).

Antipsychotic Potential :

- Research on 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide revealed an antipsychotic-like profile without interacting with dopamine receptors. This suggests a unique pathway for antipsychotic activity distinct from traditional agents (Wise et al., 1987).

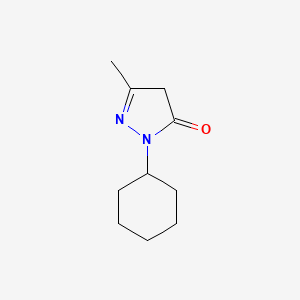

Antioxidant Activity :

- Pyrazole-acetamide derivatives were studied for their antioxidant activities. Coordination complexes of these derivatives showed significant antioxidant activity, highlighting their potential in oxidative stress-related research (Chkirate et al., 2019).

Antimicrobial Activities :

- Novel thiazole derivatives, incorporating pyrazole moiety with acetamide, were synthesized and tested for antimicrobial activities. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Saravanan et al., 2010).

Radiopharmaceutical Applications :

- A study on the radioligand [18F]PBR111, synthesized from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrated its potential in imaging the translocator protein (18 kDa) using PET. This indicates the applicability of such compounds in diagnostic imaging and radiopharmaceuticals (Dollé et al., 2008).

Anticonvulsant and Antidepressant Activity :

- Research on 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives found some to have anticonvulsant and antidepressant activities. This suggests a potential application in neuropharmacology (Xie et al., 2013).

Herbicidal Activity :

- Synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides showed potent herbicidal activities against dicotyledonous weeds, indicating potential applications in agriculture (Wu et al., 2011).

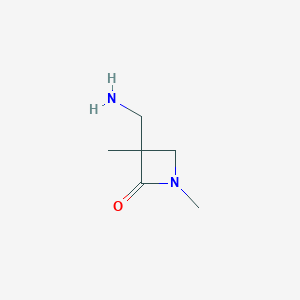

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide may also interact with various cellular targets.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound could potentially have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

Properties

IUPAC Name |

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O3/c13-8-2-1-3-9(6-8)16-5-4-15(7-10(14)17)11(18)12(16)19/h1-6H,7H2,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCCYEBOVCZWKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)

![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)

![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)

![(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2371607.png)

![5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2371610.png)